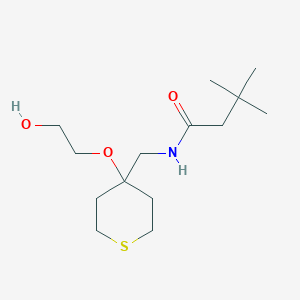
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3,3-dimethylbutanamide is a useful research compound. Its molecular formula is C14H27NO3S and its molecular weight is 289.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3,3-dimethylbutanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydrothiopyran moiety linked to a 3,3-dimethylbutanamide group through a methylene bridge. The presence of the hydroxyethoxy group enhances its solubility and biological activity. The molecular formula is C13H19NO3S with a molecular weight of approximately 301.42 g/mol.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C13H19NO3S |
| Molecular Weight | 301.42 g/mol |
| Solubility | Soluble in organic solvents |
| Functional Groups | Hydroxyethoxy, Amide |
This compound exhibits significant biological activity, particularly as an enzyme inhibitor and receptor modulator. The compound's mechanism involves binding to specific enzymes, thereby inhibiting their activity and influencing various cellular pathways. This characteristic makes it a candidate for therapeutic applications in treating diseases such as cancer and infections.
Interaction Studies
Recent studies have focused on the binding affinity of this compound with various enzymes and receptors. The presence of the thiophene ring is crucial for its interaction with biological targets. For example, preliminary data suggest that it may inhibit specific enzymatic activities by binding to their active sites.
Case Studies
- Antitumor Activity : A study evaluated the antitumor effects of similar compounds derived from tetrahydrothiopyran derivatives. These compounds showed promising in vitro activity against various cancer cell lines, suggesting that this compound may have similar efficacy .
- Antimicrobial Properties : Another investigation highlighted the antimicrobial potential of related tetrahydrothiopyran compounds against respiratory pathogens. The findings indicated enhanced activity against strains such as Haemophilus influenzae and Moraxella catarrhalis, supporting further exploration of this compound for similar applications .
Comparative Analysis with Related Compounds
The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Thiophene-2-carboxylic acid | Simple thiophene derivative | Lacks the tetrahydrothiopyran moiety |
| 2-Aminothiophene-3-carboxylic acid | Amino-substituted thiophene | Distinct biological activity; different functional groups |
| N-(4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran) | Related compound | Similar structure but lacks the 3,3-dimethylbutanamide group |
Eigenschaften
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3S/c1-13(2,3)10-12(17)15-11-14(18-7-6-16)4-8-19-9-5-14/h16H,4-11H2,1-3H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISLHNDSXJXXSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1(CCSCC1)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














